Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)
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Overview
Description
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), also known as Pentamethylcyclopentadienyl (1,5-cyclooctadiene)ruthenium (II) chloride or RuCl(cod)Cp*, is an organoruthenium compound . It has the molecular formula C₁₈H₂₇ClRu and a molecular weight of 379.94 g/mol .
Molecular Structure Analysis
The compound has pseudo-octahedral geometry . In the crystal structure of a related compound, two isomers are observed in the unit cell, one with a 2.93 Å ruthenium–ruthenium bond and the other with a long internuclear distance of 3.75 Å .Chemical Reactions Analysis
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst for the formation of carbon-carbon and carbon-heteroatom bonds . It can catalyze cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate, which in turn undergoes palladium (II)-catalyzed carbonylation to form highly substituted phthalides .Physical And Chemical Properties Analysis
The compound has a melting point of 143-147 °C . It is a solid at room temperature and should be stored at −20°C .Scientific Research Applications
Catalysis in Organic Synthesis
Cp*RuCl(cod) has been identified as an efficient catalyst in various organic synthesis reactions, demonstrating its utility in constructing complex molecular scaffolds with potential biological and medicinal relevance.
Synthesis of Pyridyl Indoles : A study by Chowdhury and Goswami (2017) introduced a method for synthesizing 1-(2-pyridyl)indole scaffolds via a solvent-free, ruthenium(II)-catalyzed [2+2+2] cycloaddition reaction. This methodology yields 3-substituted 1-(2-pyridyl)indoles, which share structural similarities with biological drug molecules, showcasing the potential pharmaceutical applications of these compounds (Chowdhury & Goswami, 2017).
Isoindolinones Synthesis : Foster et al. (2013) reported on the use of Cp*RuCl(cod) for the regioselective cyclization of amide-tethered diynes with monosubstituted alkynes, resulting in polysubstituted isoindolinones. The reaction demonstrates the catalyst's ability to facilitate complex transformations, contributing to the synthesis of compounds with potential utility in drug development (Foster, Tame, Hailes, & Sheppard, 2013).
Triazole Formation : Oakdale, Fokin, Umezaki, and Fukuyama (2014) explored the ruthenium-catalyzed azide-alkyne cycloaddition to produce 1,5-disubstituted 1,2,3-triazoles. This reaction underscores the catalyst's role in facilitating the synthesis of triazoles, a class of compounds with various pharmaceutical applications (Oakdale, Fokin, Umezaki, & Fukuyama, 2014).
Allylation Reactions : Mbaye et al. (2005) detailed the synthesis and catalytic application of new Cp*Ru(II) complexes in ruthenium-catalyzed allylation reactions. These reactions are pivotal for constructing carbon-carbon bonds, a fundamental step in organic synthesis with implications for pharmaceutical manufacturing (Mbaye, Demerseman, Renaud, & Bruneau, 2005).
Safety And Hazards
In contact with water, Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) releases flammable gases . It is recommended to handle and store contents under inert gas and protect from moisture . Personal protective equipment including protective gloves, clothing, eye protection, and face protection should be worn .
properties
CAS RN |
92390-26-6 |
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Product Name |
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) |
Molecular Formula |
C18H28ClRu |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
chlororuthenium;(5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7?;; |
InChI Key |
JBVMVFXUVNUNNG-ZNZJSHLGSA-M |
Isomeric SMILES |
CC1=CC(C(=C1C)C)(C)C.C1C/C=C\CCC=C1.Cl[Ru] |
SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
Canonical SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
Origin of Product |
United States |
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